An In-depth Technical Guide to the Chemical Properties of 1,1,2,2-Tetramethoxycyclohexane
An In-depth Technical Guide to the Chemical Properties of 1,1,2,2-Tetramethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetramethoxycyclohexane is a cyclic acetal that serves as a valuable intermediate and protecting group in organic synthesis. Its structure, featuring four methoxy groups on adjacent carbons of a cyclohexane ring, imparts specific chemical properties that are of interest to synthetic chemists. This guide provides a comprehensive overview of the chemical and physical properties of 1,1,2,2-tetramethoxycyclohexane, its synthesis, reactivity, and spectral characterization, offering insights for its effective application in research and development.
Physicochemical Properties
1,1,2,2-Tetramethoxycyclohexane is a clear to yellowish liquid at room temperature. Its key physical and computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₄ | PubChem |
| Molecular Weight | 204.26 g/mol | PubChem |
| IUPAC Name | 1,1,2,2-tetramethoxycyclohexane | PubChem |
| CAS Number | 163125-34-6 | PubChem |
| Boiling Point | 76 °C at 0.8 mmHg | Organic Syntheses |
| Density | 1.064 g/cm³ | Alfa Chemistry |
| Refractive Index | 1.442 | Guidechem |
| LogP | 0.8 | PubChem |
Synthesis of 1,1,2,2-Tetramethoxycyclohexane
The most reliable and well-documented synthesis of 1,1,2,2-tetramethoxycyclohexane proceeds from the corresponding diketone, cyclohexane-1,2-dione, through an acid-catalyzed acetalization reaction with methanol. Trimethyl orthoformate is typically employed as a dehydrating agent to drive the equilibrium towards the formation of the acetal.
Reaction Scheme
Caption: Synthesis of 1,1,2,2-Tetramethoxycyclohexane.
Experimental Protocol: Synthesis from Cyclohexane-1,2-dione
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
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Cyclohexane-1,2-dione
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Anhydrous Methanol (MeOH)
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Trimethyl orthoformate
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Camphorsulfonic acid (CSA)
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Sodium bicarbonate
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Silica gel for column chromatography
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Ethyl acetate
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Hexane
Procedure:
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A two-necked flask equipped with a stirrer, condenser, and heating mantle is flushed with argon and charged with cyclohexane-1,2-dione (1.0 eq), anhydrous methanol (as solvent), and trimethyl orthoformate (2.0 eq).
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Camphorsulfonic acid (0.1 eq) is added, and the resulting solution is heated at reflux for 16 hours under an argon atmosphere.
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The reaction mixture is cooled to room temperature, and sodium bicarbonate is carefully added to neutralize the acid.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by column chromatography on silica gel using a gradient elution of ethanol in ether to yield pure 1,1,2,2-tetramethoxycyclohexane.
Reactivity and Chemical Behavior
The reactivity of 1,1,2,2-tetramethoxycyclohexane is dominated by the chemistry of its acetal functional groups.
Stability
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Basic and Nucleophilic Conditions: As is characteristic of acetals, 1,1,2,2-tetramethoxycyclohexane is stable under neutral to strongly basic conditions. It is unreactive towards many nucleophiles, including organometallic reagents and hydrides. This stability makes it an effective protecting group for 1,2-diols.
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Acidic Conditions: The acetal linkages are labile under acidic conditions. The presence of an acid catalyst, particularly in the presence of water, will lead to the hydrolysis of the acetal and the regeneration of the parent dicarbonyl compound, cyclohexane-1,2-dione, and methanol.
Acid-Catalyzed Hydrolysis
The hydrolysis of 1,1,2,2-tetramethoxycyclohexane is a reversible process that is initiated by the protonation of one of the methoxy oxygen atoms. This is followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent hydrolysis of the remaining acetal, leads to the formation of the diketone.
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Representative Protocol: Acid-Catalyzed Deprotection
This is a general procedure for the hydrolysis of acetals and can be adapted for 1,1,2,2-tetramethoxycyclohexane.
Materials:
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1,1,2,2-Tetramethoxycyclohexane
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Acetone (or other suitable organic solvent)
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Dilute aqueous acid (e.g., 1 M HCl or dilute H₂SO₄)
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Saturated aqueous sodium bicarbonate
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Dichloromethane (or other suitable extraction solvent)
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Anhydrous magnesium sulfate
Procedure:
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Dissolve 1,1,2,2-tetramethoxycyclohexane in a mixture of acetone and water.
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Add a catalytic amount of dilute aqueous acid.
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Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
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Extract the product with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude cyclohexane-1,2-dione.
Spectroscopic Characterization
The structure of 1,1,2,2-tetramethoxycyclohexane can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ: 1.31-1.48 (m, 4 H), 1.60-1.75 (m, 4 H), 3.32 (s, 12 H) |
| ¹³C NMR (CDCl₃) | δ: 21.67, 30.61, 49.25, 102.07 |
| IR (neat) cm⁻¹ | 2950, 2880, 2840, 1520, 1500, 1480, 1350, 1340, 1200, 1150, 1100, 1050, 960, 870 |
| HRMS (m/z) | Calculated for C₁₀H₂₀O₄: 204.1361, Found: 204.1363 |
(Data obtained from Organic Syntheses)
Interpretation of Spectral Data
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¹H NMR: The spectrum shows a complex multiplet for the eight cyclohexane ring protons between 1.31 and 1.75 ppm. A sharp singlet at 3.32 ppm with an integration of 12 protons corresponds to the four equivalent methoxy groups.
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¹³C NMR: The spectrum displays four distinct signals. The peaks at 21.67 and 30.61 ppm are assigned to the carbons of the cyclohexane ring. The signal at 49.25 ppm corresponds to the methoxy carbons, and the downfield signal at 102.07 ppm is characteristic of the acetal carbons (C-1 and C-2 of the cyclohexane ring).
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IR Spectroscopy: The spectrum is characterized by strong C-H stretching vibrations in the 2840-2950 cm⁻¹ region, typical for alkanes. The prominent C-O stretching bands for the acetal functionality are observed in the 1050-1200 cm⁻¹ region. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ confirms the formation of the acetal from the diketone precursor.
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Mass Spectrometry: The high-resolution mass spectrum confirms the molecular formula of C₁₀H₂₀O₄. The fragmentation pattern in mass spectrometry would be expected to show losses of methoxy groups (-OCH₃, 31 Da) and larger fragments resulting from the cleavage of the cyclohexane ring.
Safety and Handling
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General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Fire Hazards: While the flash point is not reported, it is a combustible organic liquid. Keep away from heat, sparks, and open flames.
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Health Hazards: Avoid inhalation of vapors, which may cause respiratory irritation. Ingestion should be avoided. Prolonged skin contact may cause irritation.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
Applications in Organic Synthesis
The primary application of 1,1,2,2-tetramethoxycyclohexane is as a protecting group for 1,2-diols. The formation of the corresponding cyclic acetal with a diol provides a robust protecting group that is stable to a wide range of reaction conditions, particularly those involving bases and nucleophiles. The protecting group can be readily removed under mild acidic conditions. This strategy is valuable in the synthesis of complex molecules, such as carbohydrates and other natural products, where selective protection and deprotection of hydroxyl groups are crucial.
References
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PubChem. 1,1,2,2-Tetramethoxycyclohexane. National Center for Biotechnology Information. [Link]
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PubChem. 1,1,2-Trimethylcyclohexane. National Center for Biotechnology Information. [Link]
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New Journal of Chemistry. Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Royal Society of Chemistry. [Link]
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Carl ROTH. Safety Data Sheet: Cyclohexane. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
- Google Patents. Process for the preparation of cyclohexane-1,3-diones, and some bicyclic...
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Organic Syntheses. METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. [Link]
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Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]
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ResearchGate. A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Cyclohexane. [Link]
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ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
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The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
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MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]
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